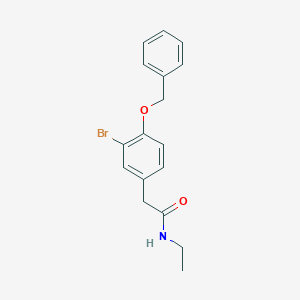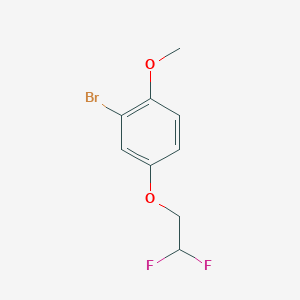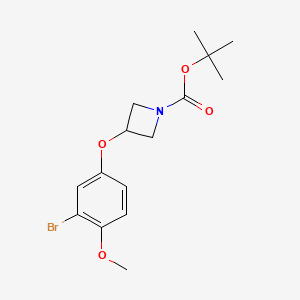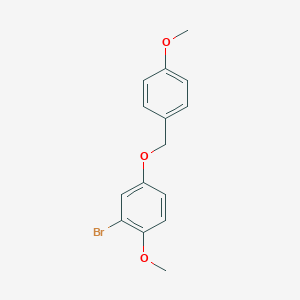
2-(Cyclopropylmethoxy)-4-fluoro-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethoxy)-4-fluoro-N-methylaniline is an organic compound that features a cyclopropylmethoxy group, a fluorine atom, and a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethoxy)-4-fluoro-N-methylaniline typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of Cyclopropylmethanol: Cyclopropylmethanol can be synthesized from cyclopropylcarbinol through a reduction process.
Methoxylation: Cyclopropylmethanol is then converted to cyclopropylmethoxy by reacting with a suitable methylating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylaniline moiety, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can target the fluorine atom or the cyclopropylmethoxy group, resulting in defluorination or demethoxylation.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the fluorine atom, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Defluorinated or demethoxylated products.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
2-(Cyclopropylmethoxy)-4-fluoro-N-methylaniline has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating its effects on cellular processes and its potential as a bioactive molecule.
Industrial Applications: The compound is also investigated for its use in the production of specialty chemicals and intermediates in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-4-fluoro-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy group and the fluorine atom contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
- 2-(Cyclopropylmethoxy)-4-chloro-N-methylaniline
- 2-(Cyclopropylmethoxy)-4-bromo-N-methylaniline
- 2-(Cyclopropylmethoxy)-4-iodo-N-methylaniline
Comparison:
- Uniqueness: The presence of the fluorine atom in 2-(Cyclopropylmethoxy)-4-fluoro-N-methylaniline imparts unique electronic properties, making it distinct from its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns compared to its halogenated counterparts, particularly in nucleophilic substitution reactions.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-4-fluoro-N-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-13-10-5-4-9(12)6-11(10)14-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETSPUPVGVUWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)F)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














